N-(3-cinnamoylphenyl)propanamide
Description
N-(3-Cinnamoylphenyl)propanamide is an aromatic amide derivative characterized by a propanamide backbone linked to a phenyl ring substituted with a cinnamoyl group at the 3-position. Propanamide derivatives are typically synthesized via condensation reactions between amines and propanoyl chlorides, as seen in compounds like N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .
Properties
Molecular Formula |
C18H17NO2 |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
N-[3-[(E)-3-phenylprop-2-enoyl]phenyl]propanamide |
InChI |
InChI=1S/C18H17NO2/c1-2-18(21)19-16-10-6-9-15(13-16)17(20)12-11-14-7-4-3-5-8-14/h3-13H,2H2,1H3,(H,19,21)/b12-11+ |
InChI Key |
VHBPRQZNWJIXDL-VAWYXSNFSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2 |
Isomeric SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Propanamide derivatives exhibit diverse physicochemical and biological properties depending on their substituents. Below is a detailed comparison based on structural motifs, synthesis methods, and biological activities:
Table 1: Structural and Functional Comparison of Propanamide Derivatives
Key Observations:
Sulfonamide/sulfamoyl groups (e.g., ) are associated with enzyme inhibition (e.g., carbonic anhydrase), critical in drug design. Aliphatic chains (e.g., ) are linked to volatile pheromonal activity in insects.
Synthesis Variability: Most compounds are synthesized via amide coupling using propanoyl chlorides (e.g., ). Complex derivatives (e.g., ) require multi-step reactions, including carbodiimide-mediated activation.
Thermal and Analytical Properties: Melting point differences (e.g., ) confirm successful synthesis of novel compounds. Characterization via NMR, IR, and mass spectrometry is standard for structural validation (e.g., ).
Biological Applications :
- Anti-inflammatory/Analgesic : Hybrids with NSAID motifs (naproxen, ibuprofen) show promise .
- Enzyme Inhibition : Sulfamoyl-containing derivatives target carbonic anhydrase .
- Pheromones : Aliphatic propanamides act as insect pheromones .
Notes on Contradictions and Limitations
- Data Gaps : While melting points and spectral data are provided for some compounds (e.g., ), others lack quantitative biological activity metrics (e.g., IC50 values).
- Structural-Activity Ambiguities : The role of specific substituents (e.g., nitro vs. chloro) in bioactivity requires further comparative studies.
- Synthetic Challenges : Complex derivatives (e.g., ) may face scalability issues due to multi-step syntheses.
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